REACTION_CXSMILES
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[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].C(O)CCCCC.N#N.[C:15](OCCCCCC)([CH3:18])([CH3:17])[CH3:16]>>[C:1]([O:5][C:15]([CH3:18])([CH3:17])[CH3:16])([CH3:4])([CH3:3])[CH3:2]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCCCCCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |